Z-His(Z)-OH
Overview
Description
Z-His(Z)-OH: , also known as N-[(benzyloxy)carbonyl]-L-histidine, is a derivative of the amino acid histidine. This compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino group of histidine. The Z-protecting group is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His(Z)-OH typically involves the protection of the amino group of histidine with a benzyloxycarbonyl (Z) group. This can be achieved through the reaction of histidine with benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The purification process may involve large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Z-His(Z)-OH can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized to form histidine derivatives.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The Z-protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the Z-protecting group.
Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can be used to remove the Z-protecting group.
Major Products Formed:
Oxidation: Oxidized histidine derivatives.
Reduction: Deprotected histidine.
Substitution: Histidine with different protecting groups or functional groups.
Scientific Research Applications
Chemistry: Z-His(Z)-OH is widely used in peptide synthesis as a protected amino acid. It allows for the selective protection of the amino group, facilitating the stepwise assembly of peptides.
Biology: In biological research, this compound is used to study the role of histidine in proteins and enzymes. It serves as a building block for the synthesis of histidine-containing peptides and proteins.
Medicine: this compound is used in the development of peptide-based drugs. The protected histidine derivative can be incorporated into therapeutic peptides to enhance their stability and bioavailability.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of histidine-containing supplements and nutraceuticals.
Mechanism of Action
The mechanism of action of Z-His(Z)-OH is primarily related to its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group of histidine, preventing unwanted reactions during the synthesis process. Once the peptide synthesis is complete, the Z-protecting group can be removed under mild conditions, revealing the free amino group of histidine.
Comparison with Similar Compounds
N-[(tert-Butoxy)carbonyl]-L-histidine (Boc-His): Another protected histidine derivative with a tert-butoxycarbonyl (Boc) protecting group.
N-[(9-Fluorenylmethoxy)carbonyl]-L-histidine (Fmoc-His): A histidine derivative with a fluorenylmethoxycarbonyl (Fmoc) protecting group.
Comparison:
Z-His(Z)-OH vs. Boc-His: this compound has a benzyloxycarbonyl protecting group, which is more stable under acidic conditions compared to the tert-butoxycarbonyl group in Boc-His.
This compound vs. Fmoc-His: The fluorenylmethoxycarbonyl group in Fmoc-His is more stable under basic conditions compared to the benzyloxycarbonyl group in this compound. Fmoc-His is often used in solid-phase peptide synthesis, while this compound is preferred in solution-phase synthesis.
Conclusion
This compound is a valuable compound in peptide synthesis, offering selective protection of the amino group of histidine. Its versatility in various chemical reactions and applications in scientific research, medicine, and industry make it an essential tool for researchers and manufacturers. The comparison with similar compounds highlights its unique properties and advantages in specific synthesis conditions.
Properties
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)-3-(1-phenylmethoxycarbonylimidazol-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c26-20(27)19(24-21(28)30-13-16-7-3-1-4-8-16)11-18-12-25(15-23-18)22(29)31-14-17-9-5-2-6-10-17/h1-10,12,15,19H,11,13-14H2,(H,24,28)(H,26,27)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLXUCKEBNGNEL-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(=O)OCC3=CC=CC=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521340 | |
Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35016-67-2 | |
Record name | N,1-Bis[(benzyloxy)carbonyl]-L-histidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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